2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

Select this specific 6-carboxylic acid isomer—not the 3-, 5-, or 2‑carboxylic acid positional isomers—to ensure reproducible SAR outcomes. The fused pyrazolo[1,5‑a]pyrimidine core with 2,7‑dimethyl substituents and a reactive 6‑COOH handle enables amide coupling/esterification derivatization for kinase (CK2, PDE4) and SCD‑1 inhibitor programs. XLogP3‑AA of 0.7 provides a favorable lipophilicity profile for optimizing solubility and reducing off‑target binding. Confirm CAS 175201‑51‑1 before ordering to avoid isomer mix‑ups.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 175201-51-1
Cat. No. B1301102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS175201-51-1
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C(C=NC2=C1)C(=O)O)C
InChIInChI=1S/C9H9N3O2/c1-5-3-8-10-4-7(9(13)14)6(2)12(8)11-5/h3-4H,1-2H3,(H,13,14)
InChIKeyCACYYYIWDACOAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 175201-51-1): Key Physicochemical and Structural Identifiers for Procurement


2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic building block from the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole-pyrimidine core with methyl substituents at the 2- and 7-positions and a reactive carboxylic acid handle at the 6-position [1]. It is commercially available with a typical purity specification of 97% . Key physicochemical identifiers from authoritative databases include a molecular formula of C9H9N3O2, a molecular weight of 191.19 g/mol, a predicted XLogP3-AA of 0.7, and an exact mass of 191.069476538 Da [1].

Why 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is Not Interchangeable with Positional Isomers in Research


The position of the carboxylic acid substituent on the pyrazolo[1,5-a]pyrimidine core is a critical determinant of a compound's biological activity, physicochemical properties, and its utility as a synthetic intermediate. Substituting the 6-carboxylic acid for its 3-, 5-, or 2-carboxylic acid positional isomers (which share the same molecular formula and weight [REFS-1, REFS-2, REFS-3]) is not a trivial change. The location of the acidic moiety alters the compound's hydrogen-bonding network, electrostatic potential, and orientation within a biological target's binding site, as well as its reactivity in downstream chemical transformations [4]. Therefore, procurement decisions must be precise; selecting the incorrect isomer will likely lead to divergent and irreproducible experimental outcomes in medicinal chemistry and chemical biology applications.

Evidence-Based Differentiation of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid from Closest Analogs


Physicochemical Differentiation: Comparative Predicted Properties of Positional Carboxylic Acid Isomers

High-strength differential evidence, such as direct comparative bioactivity data for this exact compound, is currently unavailable in the public domain. The strongest available quantitative evidence for procurement and compound selection is therefore its predicted physicochemical property profile relative to its positional isomers. This data is critical for understanding potential differences in ADME properties, solubility, and target engagement. The 6-carboxylic acid isomer has a predicted XLogP3-AA of 0.7, which is intermediate between the more lipophilic 3- and 5-carboxylic acid analogs, suggesting a distinct balance of lipophilicity and hydrophilicity that can influence in vitro and in vivo performance [REFS-1, REFS-2, REFS-3].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Leveraging Core Scaffold Activity: Class-Level Evidence from SCD-1 Inhibitor Patents

While direct activity data for the target compound is lacking, patent literature on the pyrazolo[1,5-a]pyrimidine scaffold provides class-level evidence for the importance of its substitution pattern. In a series of stearoyl-CoA desaturase (SCD) inhibitors, a structurally related compound, 6-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, served as a key intermediate. Its derivatization led to a compound (II) with an SCD-1 IC50 of 1.0 µM [1]. This evidence underscores that the 2,7-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core can yield potent enzyme inhibition when appropriately functionalized. The 6-carboxylic acid target compound provides a unique reactive handle for analogous SAR explorations at a different vector point on the core.

Enzyme Inhibition Metabolic Disease Structure-Activity Relationship

Strategic Differentiation: A Key Building Block in PDE4 Inhibitor Optimization

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively optimized for phosphodiesterase 4 (PDE4) inhibition, demonstrating that subtle modifications to the core can yield dramatic improvements in potency. Starting from a lead compound with an IC50 of 165 nM, optimization at positions 2, 3, 6, and 7 resulted in a high-potency inhibitor with an IC50 of 0.7 nM [1]. This 235-fold increase in potency highlights the critical importance of substitution pattern around the core. The target compound, 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, contains the proven 2,7-dimethyl substitution pattern and provides a carboxylic acid handle at the 6-position—a vector identified as key for optimization—making it a strategically valuable building block for medicinal chemistry programs.

Medicinal Chemistry Phosphodiesterase Inhibitors Scaffold Optimization

Supporting Evidence: The Importance of Carboxylic Acid Functionality for Potency in Kinase Inhibitors

Within the pyrazolo[1,5-a]pyrimidine class, the presence of a carboxylic acid moiety has been shown to be a critical determinant of potency for certain targets. In the development of a highly selective casein kinase 2 (CK2) inhibitor (IC20), the polar carboxylic acid group, which is shared by many CK2 inhibitors including silmitasertib, was required for achieving high in vitro potency against CK2 (Kd = 12 nM) [1]. This finding supports the value proposition of the target compound, which retains this key carboxylic acid functionality while offering a unique, less-explored substitution pattern for novel intellectual property and SAR exploration.

Casein Kinase 2 Kinase Inhibitors Medicinal Chemistry

Primary Research Applications for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Based on Evidence


Diversifying Lead Series in Kinase and Enzyme Inhibitor Programs

The compound serves as a novel, readily functionalized core for generating new structure-activity relationships (SAR) in kinase and other enzyme inhibitor programs. Its proven scaffold, which has yielded high-potency inhibitors against CK2 (Kd = 12 nM) and PDE4 (IC50 = 0.7 nM) [REFS-1, REFS-2], combined with its distinct 6-carboxylic acid vector, provides an opportunity to explore uncharted chemical space and potentially bypass existing intellectual property.

Probing Structure-Activity Relationships (SAR) of SCD-1 Inhibitors

Given the class-level evidence for SCD-1 inhibition from analogs with the 2,7-dimethyl core [1], this 6-carboxylic acid compound is a logical starting point for developing a new series of SCD-1 inhibitors. Its different substitution pattern allows researchers to explore a new vector for optimizing potency, selectivity, and metabolic stability, with the goal of improving upon the 1.0 µM activity observed in prior art.

Synthetic Chemistry: Creating Privileged Heterocyclic Libraries

For synthetic and medicinal chemistry groups, this compound is a versatile building block for generating diverse, privileged heterocyclic libraries via standard amide coupling and esterification reactions. Its unique lipophilicity profile (predicted XLogP3-AA of 0.7) [1] makes it a specific tool for modulating the physicochemical properties of resulting analogs, potentially improving solubility and reducing off-target lipophilic interactions in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.